2-Ethoxy-6-formylphenyl benzenesulfonate
Description
General Significance of Benzenesulfonate (B1194179) Esters in Organic Synthesis
Benzenesulfonate esters, as derivatives of benzenesulfonic acid, are a cornerstone in organic synthesis. Benzenesulfonic acid is a strong organic acid, and its derivatives, known as benzenesulfonates, are excellent leaving groups in nucleophilic substitution and elimination reactions. wikipedia.org This property is attributed to the stability of the benzenesulfonate anion, which is well-stabilized by resonance.
The sulfonate group's ability to readily depart from a molecule facilitates the formation of new chemical bonds, making benzenesulfonate esters versatile intermediates. wikipedia.org They are frequently employed in the conversion of alcohols to other functional groups. Furthermore, benzenesulfonic acid and its derivatives can act as catalysts in various organic transformations, such as esterification and transesterification reactions, often presenting a less corrosive and oxidative alternative to mineral acids like sulfuric acid. revistadechimie.rohnsincere.com Their role extends to being used as protecting groups for alcohols and as precursors in the synthesis of a wide array of compounds, including pharmaceuticals and dyes. wikipedia.orghnsincere.com
The Versatility of Formyl Groups as Synthetic Handles
The formyl group (–CHO), the defining feature of aldehydes, is one of the most versatile functional groups in organic synthesis. fiveable.me Its reactivity stems from the polar carbon-oxygen double bond, where the carbonyl carbon carries a partial positive charge, making it highly susceptible to attack by nucleophiles. fiveable.mebritannica.com This reactivity allows the formyl group to serve as a gateway to a vast number of chemical transformations.
Common reactions involving the formyl group include its oxidation to a carboxylic acid, reduction to a primary alcohol, and participation in various carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. fiveable.me The introduction of a formyl group onto an aromatic ring, a process known as formylation, can be achieved through several named reactions, including the Vilsmeier-Haack and Reimer-Tiemann reactions. britannica.comwisdomlib.org This strategic placement of a formyl group provides a reactive site for further molecular elaboration, making it an invaluable tool in the construction of complex organic molecules. researchgate.net
Overview of Ethoxy-Substituted Aromatic Systems in Chemical Research
The presence of an ethoxy group (–OCH2CH3) on an aromatic ring significantly influences the molecule's electronic properties and reactivity. The oxygen atom of the ethoxy group can donate electron density to the aromatic system through resonance, making the ring more electron-rich. This electron-donating effect generally activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com
In addition to modifying reactivity, the ethoxy group can impact the physical properties of a compound, such as its solubility and crystallinity. The introduction of this alkyl ether group can enhance solubility in organic solvents and influence the intermolecular interactions that govern the solid-state structure. Ethoxy-substituted aromatic compounds are prevalent in various areas of chemical research, including the development of pharmaceuticals, agrochemicals, and materials.
Defining the Position of 2-Ethoxy-6-formylphenyl Benzenesulfonate in Current Chemical Literature
This compound is a multifunctional molecule that combines the key features discussed above: a benzenesulfonate ester, a formyl group, and an ethoxy-substituted aromatic ring. The specific arrangement of these groups—an ortho-formyl and ortho-ethoxy group relative to the benzenesulfonate ester—creates a unique chemical environment.
While extensive research on this exact molecule is not widely documented in mainstream chemical literature, its structure suggests significant synthetic potential. The benzenesulfonate serves as a potential leaving group, the formyl group is a reactive handle for a multitude of transformations, and the ethoxy group modulates the electronic properties of the phenyl ring. Chemical suppliers list related compounds, such as 2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate, indicating a commercial interest in this class of substituted phenyl benzenesulfonates. bldpharm.com The study of such molecules contributes to the broader understanding of how different functional groups interact and can be manipulated to build complex molecular architectures.
Below is a table of the key properties of the parent benzenesulfonate anion.
| Property | Value |
| IUPAC Name | benzenesulfonate |
| Molecular Formula | C₆H₅O₃S⁻ |
| Molecular Weight | 157.17 g/mol |
| Monoisotopic Mass | 156.99594019 Da |
| Charge | -1 |
| Data sourced from PubChem. nih.gov |
Another related compound found in chemical databases is 2-Ethoxyethyl benzenesulfonate, with the following properties:
| Property | Value |
| IUPAC Name | 2-ethoxyethyl benzenesulfonate |
| Molecular Formula | C₁₀H₁₄O₄S |
| Molecular Weight | 230.28 g/mol |
| Monoisotopic Mass | 230.06128010 Da |
| CAS Number | 17178-09-5 |
| Data sourced from PubChem. nih.gov |
The specific substitution pattern of this compound makes it an interesting target for synthetic exploration, with potential applications in the development of novel organic materials and as a building block in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(2-ethoxy-6-formylphenyl) benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-2-19-14-10-6-7-12(11-16)15(14)20-21(17,18)13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPHWZNOUOVLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethoxy 6 Formylphenyl Benzenesulfonate and Analogous Structures
Strategies for Constructing the Benzenesulfonate (B1194179) Ester Moiety
The formation of the benzenesulfonate ester is a critical step in the synthesis of the title compound. This transformation is typically achieved through the reaction of a phenolic hydroxyl group with a benzenesulfonyl chloride derivative.
Direct Esterification Approaches from Substituted Phenols and Sulfonyl Chlorides
The most direct and widely employed method for the synthesis of aryl benzenesulfonates is the reaction of a substituted phenol (B47542) with benzenesulfonyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the use of a base to facilitate the esterification. iitk.ac.invedantu.comblogspot.com The general mechanism involves the deprotonation of the phenol by the base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the displacement of the chloride and the formation of the ester.
In the context of synthesizing 2-Ethoxy-6-formylphenyl benzenesulfonate, the precursor would be 3-ethoxysalicylaldehyde (B1293910). The reaction would proceed as follows:
Reaction Scheme:
Commonly used bases for this transformation include aqueous sodium hydroxide (B78521) or tertiary amines such as pyridine (B92270) or triethylamine (B128534). byjus.com The choice of base can influence the reaction rate and yield. Pyridine, for instance, can act as a nucleophilic catalyst in addition to being a base. The reaction is typically carried out in a suitable organic solvent, and the product is isolated through extraction and subsequent purification. iitk.ac.in
A typical laboratory procedure would involve dissolving the 3-ethoxysalicylaldehyde in a solvent, adding the base, and then slowly adding the benzenesulfonyl chloride while maintaining a controlled temperature. After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove the excess base and any formed salts, followed by extraction of the product into an organic solvent. iitk.ac.in
Investigating Catalytic Facilitation in Benzenesulfonate Synthesis
While the direct esterification under basic conditions is efficient, research into catalytic methods for similar transformations is ongoing. Catalysis could offer advantages such as milder reaction conditions, higher selectivity, and easier product isolation. For instance, multi-objective Bayesian optimisation has been used to enhance the Schotten-Baumann reaction under continuous flow conditions, indicating a move towards more sophisticated process control. researchgate.net Although specific catalytic systems for the direct reaction of phenols with sulfonyl chlorides are not extensively documented in the initial literature search, the principles from related catalytic esterifications and sulfonations could be applied.
Investigation into phase-transfer catalysts, for example, could be a viable strategy. These catalysts would facilitate the transfer of the phenoxide ion from an aqueous phase to the organic phase containing the sulfonyl chloride, potentially increasing the reaction rate. Furthermore, the use of Lewis acid catalysts could be explored to activate the sulfonyl chloride towards nucleophilic attack, although care would be needed to avoid side reactions involving the aldehyde and ethoxy groups.
Introduction and Positional Specificity of Ethoxy and Formyl Groups on the Phenyl Ring
The precise arrangement of the ethoxy and formyl groups on the phenyl ring is crucial for the identity of the final compound. This can be achieved either by starting with a precursor that already contains these groups in the desired orientation or by introducing them regioselectively onto a simpler aromatic core.
Synthesis Utilizing Precursor Molecules (e.g., 3-ethoxysalicylaldehyde or related substituted benzaldehydes)
The most straightforward approach to ensure the correct substitution pattern is to utilize a precursor molecule where the ethoxy and formyl groups are already in place. 3-Ethoxysalicylaldehyde is a commercially available compound that serves as an ideal starting material for the synthesis of this compound. Its use simplifies the synthetic route significantly, as the challenges of regioselective functionalization have already been addressed in its own synthesis.
The synthesis would then be a single step of benzenesulfonation of the phenolic hydroxyl group of 3-ethoxysalicylaldehyde as described in section 2.1.1. This precursor-based approach is generally preferred for its efficiency and predictability.
Regioselective Formylation and Ethoxylation Techniques
Regioselective Formylation:
The introduction of a formyl group ortho to a hydroxyl group on a phenol can be achieved through various methods. One effective method is the Duff reaction or a related formylation using hexamethylenetetramine in an acidic medium. However, a more modern and highly regioselective method for the ortho-formylation of phenols involves the use of magnesium chloride and triethylamine with paraformaldehyde as the formylating agent. orgsyn.orgorgsyn.org This method has been shown to give high yields of salicylaldehydes with exclusive ortho-formylation. orgsyn.orgorgsyn.org For the synthesis of the required precursor, one could start with 2-ethoxyphenol (B1204887) and introduce the formyl group at the ortho position to the hydroxyl group.
Regioselective Ethoxylation:
The ethoxy group can be introduced via Williamson ether synthesis. If starting from a dihydroxybenzaldehyde, such as 2,3-dihydroxybenzaldehyde, a regioselective ethoxylation would be required. This can be challenging due to the similar reactivity of the two hydroxyl groups. One approach is to exploit differences in acidity or to use a protecting group strategy. For instance, one hydroxyl group could be selectively protected, the other ethoxylated, and then the protecting group removed. The specific conditions would need to be carefully optimized to achieve the desired regioselectivity.
Optimization of Reaction Conditions and Isolation Procedures
The optimization of the synthesis of this compound is crucial for maximizing the yield and purity of the final product. This involves a systematic study of various reaction parameters and the development of an efficient purification protocol.
Optimization of Reaction Conditions:
Key parameters to optimize for the benzenesulfonation of 3-ethoxysalicylaldehyde include:
Base: The choice and stoichiometry of the base (e.g., NaOH, pyridine, triethylamine) can significantly impact the reaction rate and the formation of byproducts.
Solvent: The polarity and aprotic or protic nature of the solvent can influence the solubility of the reactants and the stability of the intermediates.
Temperature: Controlling the reaction temperature is essential to prevent side reactions and decomposition of the product. The reaction is often initiated at a lower temperature and then allowed to proceed at room temperature or with gentle heating. orgsyn.org
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is necessary to determine the optimal reaction time and to avoid the formation of degradation products.
The following table summarizes key parameters that could be optimized for the synthesis:
| Parameter | Possible Variations | Rationale for Optimization |
| Base | NaOH, Pyridine, Triethylamine | Affects nucleophilicity of the phenol and can act as a catalyst. byjus.com |
| Solvent | Dichloromethane, Diethyl ether, Tetrahydrofuran | Influences solubility of reactants and can affect reaction rate. |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. orgsyn.org |
| Reactant Ratio | Equimolar vs. slight excess of sulfonyl chloride | Ensures complete conversion of the starting phenol. |
Isolation and Purification Procedures:
After the reaction is complete, a robust work-up and purification procedure is essential to obtain the pure product.
Work-up: The reaction mixture is typically quenched with water or a dilute acid to neutralize the excess base. The product is then extracted into an organic solvent. The organic layer is washed with brine to remove water-soluble impurities and then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. iitk.ac.in
Purification: The crude product obtained after evaporation of the solvent often requires further purification. Common techniques include:
Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent or solvent system is chosen in which the product has high solubility at an elevated temperature and low solubility at a lower temperature.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful tool. A solvent system (eluent) is selected to achieve good separation between the desired product and any impurities. mdpi.com
Alternative Synthetic Pathways for Related Benzenesulfonate Frameworks
The synthesis of specifically substituted benzenesulfonates, such as this compound, often requires multi-step strategies involving the construction of a polysubstituted benzene (B151609) ring followed by the introduction of the benzenesulfonate group. A variety of methods for the formation of the core aryl sulfonate structure and for the synthesis of substituted benzenes are available in the chemical literature. These can be adapted to create a diverse range of benzenesulfonate frameworks.
One of the most fundamental methods for creating an aryl-sulfur bond is through the sulfonation of an aromatic ring. The direct sulfonation of an appropriately substituted benzene derivative is a common approach. For instance, alkyl aryl hydrocarbons can be sulfonated using agents like sulfur trioxide or fuming sulfuric acid to produce alkyl aryl sulfonic acids, which can then be converted to their corresponding sulfonate esters. google.compatsnap.com The reaction with sulfur trioxide proceeds through the formation of a pyrosulfonic acid intermediate, which then reacts with another molecule of the alkyl aryl hydrocarbon to yield two equivalents of the desired alkylbenzenesulfonic acid. patsnap.com
Another powerful and widely used method for the preparation of aryl sulfonyl chlorides, which are key precursors to aryl sulfonates, is a modification of the Sandmeyer reaction. acs.org This process involves the diazotization of an aromatic amine, followed by reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper salt catalyst. acs.org This method is particularly valuable for introducing a sulfonyl group at a specific position on a pre-functionalized aromatic ring.
The synthesis of complex substituted benzenes often involves a carefully planned sequence of reactions to install various functional groups in the correct regiochemical arrangement. libretexts.org The order of these reactions is critical, as the directing effects of existing substituents will influence the position of subsequent additions. libretexts.org For example, Friedel-Crafts acylation followed by a reduction can be used to introduce an alkyl group, while nitration can introduce a nitro group that can be a precursor to an amino group for diazotization. libretexts.org
Palladium-catalyzed cross-coupling reactions have also emerged as a versatile tool in the synthesis of substituted benzenes and their derivatives. google.com For instance, the diazotization of an aminobenzene derivative can be followed by a palladium-catalyzed coupling with an olefin, which can then be further modified. google.com This highlights the integration of classic and modern synthetic methods to achieve complex molecular architectures.
The table below summarizes various alternative synthetic strategies that can be employed for the preparation of substituted benzenesulfonate frameworks.
| Synthetic Strategy | Key Reagents/Catalysts | Description | Potential Application for Benzenesulfonate Analogs | Reference(s) |
| Sulfonation of Alkyl Aryl Hydrocarbons | SO₃ or fuming H₂SO₄ | Direct sulfonation of an aromatic ring to form an aryl sulfonic acid. | Synthesis of benzenesulfonates from pre-existing substituted benzene rings. | google.compatsnap.com |
| Modified Sandmeyer Reaction | NaNO₂, HCl, SO₂, Copper Salt | Conversion of an aryl amine to a diazonium salt, which is then reacted to form an aryl sulfonyl chloride. | Introduction of the sulfonyl group at a specific position on a complex aromatic scaffold. | acs.org |
| Sequential Ring Substitution | Various (e.g., Cl₂/FeCl₃, CH₃COCl/AlCl₃, HNO₃/H₂SO₄) | Stepwise introduction of substituents onto a benzene ring, considering directing effects. | Building the required substitution pattern before introducing the benzenesulfonate moiety. | libretexts.org |
| Palladium-Catalyzed Cross-Coupling | Palladium catalyst, Olefin | Formation of carbon-carbon bonds to attach side chains to the aromatic ring. | Elaboration of the benzene ring with various substituents prior to or after sulfonation. | google.com |
Derivatization Chemistry and Functional Group Transformations of 2 Ethoxy 6 Formylphenyl Benzenesulfonate
Schiff Base Formation via the Formyl Group
Schiff bases, or azomethines, are a class of compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. This reaction is a cornerstone of synthetic organic chemistry.
Condensation Reactions with Primary Amines for Azomethine Formation
The formation of a Schiff base from 2-Ethoxy-6-formylphenyl benzenesulfonate (B1194179) would involve the reaction of its formyl group with a primary amine (R-NH₂). The reaction proceeds via a two-step mechanism:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the formyl group's carbonyl. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
Dehydration: The carbinolamine intermediate is typically unstable and undergoes acid- or base-catalyzed dehydration (elimination of a water molecule) to form the stable C=N double bond of the azomethine, or Schiff base.
The general reaction can be depicted as:
2-Ethoxy-6-formylphenyl benzenesulfonate + R-NH₂ ⇌ [Carbinolamine Intermediate] → Schiff Base + H₂O
This reaction is reversible, and the equilibrium can often be shifted towards the product by removing water from the reaction mixture, for instance, by azeotropic distillation. A variety of primary amines, both aliphatic and aromatic, could theoretically be used to generate a diverse library of Schiff base derivatives of the parent compound.
Systematic Exploration of Substituent Effects on Schiff Base Reactivity
While no studies exist for this compound specifically, the reactivity of the formyl group in Schiff base formation is known to be influenced by the electronic nature of substituents on both the aldehyde and the primary amine.
Substituents on the Primary Amine (R-NH₂):
Electron-donating groups on the amine (e.g., alkyl, methoxy) increase the nucleophilicity of the nitrogen atom, which can accelerate the initial nucleophilic attack on the carbonyl carbon.
Electron-withdrawing groups on the amine (e.g., nitro, cyano) decrease the nitrogen's nucleophilicity, generally slowing down the reaction rate.
Substituents on the Aryl Ring of the Aldehyde:
The ethoxy group (-OEt) at the 2-position and the benzenesulfonate group at the 6-position of the phenyl ring in the target molecule would exert electronic effects on the formyl group. The ethoxy group is electron-donating, which would slightly decrease the electrophilicity of the carbonyl carbon. The benzenesulfonate group is strongly electron-withdrawing, which would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The net effect would depend on the interplay of these opposing influences.
A systematic study would involve reacting this compound with a series of anilines bearing different para-substituents (e.g., -OCH₃, -CH₃, -H, -Cl, -NO₂) and monitoring the reaction progress to determine the relative rates of formation.
Kinetic Studies of Schiff Base Formation Reactions
Kinetic studies provide quantitative insights into reaction rates and mechanisms. For the formation of Schiff bases from this compound, a kinetic analysis would typically involve monitoring the change in concentration of the reactant or product over time, often using spectroscopic methods like UV-Vis spectrophotometry.
The rate of Schiff base formation is highly pH-dependent. The reaction is generally catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, at very low pH, the primary amine can be protonated to form an unreactive ammonium (B1175870) salt (R-NH₃⁺), which is not nucleophilic. Consequently, the reaction rate typically shows a maximum at a mildly acidic pH. A detailed kinetic study would determine the rate law, activation parameters (such as activation energy), and the optimal pH for the reaction, providing a deeper understanding of the reaction mechanism.
Mannich Reaction Chemistry Involving the Formyl Moiety
The Mannich reaction is a three-component condensation reaction that typically involves an active hydrogen compound (often an enolizable aldehyde or ketone), formaldehyde, and a primary or secondary amine. The product is a β-amino-carbonyl compound known as a Mannich base.
In the context of this compound, its role in a classical Mannich reaction is not as the active hydrogen compound but potentially as the aldehyde component, reacting with a secondary amine and a suitable C-H acidic compound (e.g., a ketone like acetone).
Synthesis of Mannich Bases through Formaldehyde and Secondary Amine Condensation
A more common application of the Mannich reaction involves the aminoalkylation of a phenolic compound. While this compound itself is not a phenol (B47542) (the hydroxyl group is esterified), the precursor, 2-hydroxy-3-ethoxybenzaldehyde, could undergo a Mannich reaction. In this scenario, the active hydrogen would be on the aromatic ring, ortho or para to the hydroxyl group.
However, if we consider the formyl group of this compound as the aldehyde component in a Mannich-type reaction, the synthesis would proceed as follows:
Iminium Ion Formation: The secondary amine (e.g., dimethylamine) would first react with an aldehyde to form a reactive electrophile called an iminium ion.
Nucleophilic Attack: A compound with an acidic C-H bond (a C-H acid, such as a ketone, alkyne, or nitroalkane) would then act as a nucleophile, attacking the iminium ion to form the new carbon-carbon bond and yield the Mannich base.
Investigation of Mannich Reaction Mechanistic Aspects
The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and the aldehyde. The compound with the carbonyl functional group can then tautomerize to its enol form, which subsequently attacks the iminium ion. The reaction is typically acid-catalyzed, which facilitates both the formation of the iminium ion and the enolization of the carbonyl compound.
A mechanistic investigation for a Mannich reaction involving this compound as the aldehyde component would focus on:
Formation of the corresponding iminium ion: Studying the equilibrium and rate of formation of the iminium ion derived from this compound and the chosen secondary amine.
Role of the C-H acid: Investigating the range of C-H acidic compounds that can effectively act as nucleophiles in this reaction.
Stereoselectivity: If the C-H acid is prochiral, the potential for developing asymmetric Mannich reactions to control the stereochemical outcome could be explored.
Without experimental data, these discussions remain theoretical but are grounded in the well-established principles of organic reaction mechanisms.
Modifications and Transformations of the Benzenesulfonate Moiety
The cleavage of the sulfonate ester bond in aryl benzenesulfonates, such as this compound, is a fundamental transformation. Hydrolysis, the reaction with water, and transesterification, the reaction with an alcohol, proceed via nucleophilic attack at the sulfur center.
Hydrolysis: The alkaline hydrolysis of aryl benzenesulfonates has been a subject of mechanistic investigation. koreascience.kracs.org These reactions can proceed through either a concerted mechanism (involving a single transition state) or a stepwise addition-elimination pathway that involves a pentacoordinate sulfur intermediate. acs.orgrsc.org For many substituted phenyl benzenesulfonates, studies suggest a concerted mechanism is favored. koreascience.kr The reaction is typically facilitated by base, such as hydroxide (B78521), which acts as the nucleophile. The rate of hydrolysis is significantly dependent on the stability of the resulting phenoxide leaving group; more acidic phenols (those with lower pKa values) are better leaving groups and accelerate the reaction. rsc.org In the case of this compound, hydrolysis would yield 2-ethoxy-6-formylphenol and benzenesulfonic acid or its corresponding salt.
Transesterification: This process is analogous to hydrolysis but involves an alcohol as the nucleophile instead of water. The reaction results in the formation of a new sulfonate ester and the displacement of the original 2-ethoxy-6-formylphenol. The mechanism is expected to follow a similar nucleophilic substitution pathway at the sulfur atom. The efficiency of transesterification would be influenced by the nucleophilicity of the incoming alcohol and the reaction conditions, such as the use of a catalyst.
The electronic nature of substituents on both the phenyl ring of the leaving group and the benzenesulfonate ring itself plays a crucial role in the reactivity of the sulfonate ester.
Substituents on the Phenolic Ring (Leaving Group): As established in hydrolysis studies, the electronic properties of the group attached to the sulfonate ester have a profound effect. Kinetic studies on the alkaline hydrolysis of various Y-substituted phenyl benzenesulfonates have shown that electron-withdrawing groups (e.g., -NO₂, -CHO) on the phenyl ring of the leaving group increase the rate of reaction. koreascience.kr This is because these substituents stabilize the negative charge of the resulting phenoxide ion, making it a better leaving group. This relationship is often quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). koreascience.kr
Substituents on the Benzenesulfonate Ring: Conversely, substituents on the benzenesulfonate moiety affect the electrophilicity of the sulfur atom. The expected effects are summarized in the table below.
| Substituent Type on Benzenesulfonate Ring | Expected Effect on Sulfur Electrophilicity | Predicted Impact on Reaction Rate with Nucleophiles |
| Electron-Withdrawing Groups (e.g., -NO₂) | Increase | Acceleration |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Decrease | Deceleration |
Electron-withdrawing groups pull electron density away from the sulfonyl group, making the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack. Electron-donating groups have the opposite effect, decreasing the reaction rate.
Integration into Polycyclic and Heterocyclic Systems
The presence of the aldehyde and ortho-ethoxy groups provides a versatile platform for constructing more complex molecular architectures, particularly fused heterocyclic and polycyclic ring systems.
The formyl group of this compound is a prime site for derivatization into various heterocyclic systems, most notably 1,2,4-triazoles. The general and well-established synthetic strategy involves the condensation of an aldehyde with a compound containing a hydrazine (B178648) or amidine functionality.
The typical reaction pathway proceeds via the formation of a Schiff base (an imine) intermediate. For instance, reacting this compound with an aminotriazole or a carbohydrazide (B1668358) would yield a phenyl-benzenesulfonate derivative bearing an azomethine (-CH=N-) linkage. This intermediate can then undergo intramolecular or intermolecular cyclization to form the stable five-membered 1,2,4-triazole (B32235) ring. Various reagents can be used to achieve this transformation, as outlined in the table below.
| Reagent Class | Intermediate | Resulting Heterocycle |
| 3-Alkyl/Aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones | Schiff Base | Fused/Substituted 1,2,4-Triazole |
| Thiosemicarbazide | Thiosemicarbazone | 1,2,4-Triazole-3-thione |
| Acid Hydrazides | Acylhydrazone | 1,3,4-Oxadiazole or 1,2,4-Triazole |
This reactivity allows for the incorporation of the this compound scaffold into a diverse library of heterocyclic compounds.
The ortho-alkoxybenzaldehyde structural motif is a valuable synthon for building fused ring systems through cyclization and annulation reactions. The aldehyde group can act as an electrophile in intramolecular reactions or participate in metal-catalyzed cascade reactions.
Intramolecular Cyclization: By introducing a suitable nucleophile onto the molecule (for example, by derivatizing the formyl group), intramolecular cyclization can be triggered to form a new ring. For instance, conversion of the aldehyde to an oxime ether followed by photoinduced electron transfer can lead to the formation of phenanthridine (B189435) derivatives through oxidative cyclization. nih.gov Similarly, reactions involving ortho-nitroaldehydes can yield cinnolines through a reductive cyclization cascade. rsc.org These strategies highlight the potential to convert this compound into polycyclic aromatic systems.
Intermolecular Annulation: The aldehyde can also participate in intermolecular annulation (ring-forming) reactions. Transition-metal-catalyzed processes, such as ruthenium-catalyzed [3+2] cascade annulation with acrylates, can be used to construct indene (B144670) frameworks from aromatic aldehydes. researchgate.net Other strategies involve the metal-free benzannulation of ortho-alkynylbenzaldehydes with alkynes to produce substituted naphthalene (B1677914) derivatives. researchgate.net While the subject compound lacks an alkynyl group, this demonstrates that the ortho-aldehyde is a key component in powerful annulation strategies for creating complex carbocyclic and heterocyclic architectures.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural analysis of 2-Ethoxy-6-formylphenyl benzenesulfonate (B1194179), offering precise insights into the chemical environment of each proton and carbon atom within the molecule.
Proton (¹H NMR) and Carbon-13 (¹³C NMR) Chemical Shift Analysis
Detailed analysis of the ¹H and ¹³C NMR spectra allows for the assignment of each signal to a specific nucleus in the molecule. The chemical shifts (δ) are influenced by the electronic environment, providing key information about the connectivity and functional groups present.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Ethoxy-6-formylphenyl benzenesulfonate is expected to exhibit distinct signals corresponding to the aromatic protons on both the ethoxy-formylphenyl and benzenesulfonate rings, the aldehyde proton, and the ethoxy group's methylene and methyl protons. The benzenesulfonate aromatic protons typically appear as a complex multiplet in the downfield region. The protons on the substituted phenyl ring will show splitting patterns indicative of their relative positions. The aldehyde proton is characteristically found at a very downfield chemical shift. The ethoxy group will present as a quartet for the methylene protons and a triplet for the methyl protons, a result of spin-spin coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be observed at a significantly downfield position. The aromatic carbons will appear in the typical aromatic region, with variations in their chemical shifts depending on the attached substituents. The carbons of the ethoxy group will be found in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde Proton (-CHO) | 9.5 - 10.5 | 185 - 195 |
| Aromatic Protons (Benzenesulfonate) | 7.5 - 8.0 | 125 - 140 |
| Aromatic Protons (Ethoxy-formylphenyl) | 6.8 - 7.8 | 110 - 160 |
| Methylene Protons (-OCH₂CH₃) | 3.9 - 4.2 | 60 - 70 |
| Methyl Protons (-OCH₂CH₃) | 1.3 - 1.5 | 10 - 20 |
Note: These are predicted chemical shift ranges and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from one-dimensional spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons and between the methylene and methyl protons of the ethoxy group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for establishing the connectivity between different functional groups, for instance, showing a correlation from the aldehyde proton to the aromatic ring carbons, and from the ethoxy protons to the aromatic ring, thereby confirming the substitution pattern.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Key expected vibrational frequencies include:
C=O Stretch (Aldehyde): A strong absorption band is anticipated in the region of 1690-1715 cm⁻¹, characteristic of an aromatic aldehyde.
S=O Stretch (Sulfonate): Strong, characteristic stretching vibrations for the sulfonate group are expected around 1350-1370 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).
C-O-C Stretch (Ether): The C-O stretching of the ethoxy group will likely appear in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching are expected above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1690 - 1715 |
| Sulfonate (S=O) | Asymmetric Stretch | 1350 - 1370 |
| Sulfonate (S=O) | Symmetric Stretch | 1160 - 1180 |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation pattern. The molecular ion peak (M⁺) would confirm the compound's molecular formula (C₁₅H₁₄O₅S).
Common fragmentation pathways may include:
Cleavage of the ester linkage, leading to the formation of benzenesulfonyloxy and ethoxy-formylphenyl fragments.
Loss of the ethoxy group.
Decarbonylation (loss of CO) from the formyl group.
Fragmentation of the benzenesulfonate moiety.
Analysis of the masses of these fragment ions helps to piece together the molecular structure and corroborate the findings from NMR and IR spectroscopy.
X-ray Crystallography for Precise Solid-State Structure Determination
The definitive solid-state structure of this compound has been determined by single-crystal X-ray diffraction. researchgate.net This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the three-dimensional arrangement of the molecules in the crystal lattice.
Analysis of Molecular Conformation and Dihedral Angles
The crystallographic data reveals the specific conformation adopted by the molecule in the solid state. A key feature is the dihedral angle between the plane of the ethylvanillin group and the phenyl ring of the benzenesulfonate moiety, which has been determined to be 43.97 (8)°. researchgate.net This twist between the two aromatic rings is a significant conformational feature. The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds, which link the molecules into a cohesive three-dimensional network. researchgate.net
Interactive Data Table: Key Crystallographic Parameters
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 7.5538 |
| b (Å) | 13.511 |
| c (Å) | 28.994 |
| Dihedral Angle (Ethylvanillin - Phenyl) | 43.97 (8)° |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.
For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the aromatic rings. Aromatic compounds typically exhibit characteristic absorption bands arising from π → π* transitions. The presence of substituents—the ethoxy, formyl, and benzenesulfonate groups—on the phenyl ring would be expected to cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene (B151609).
Table 1: Expected UV-Vis Absorption Characteristics
| Transition Type | Expected Wavelength Range (nm) | Notes |
|---|---|---|
| π → π* (Aromatic) | 200 - 280 | Intense absorption bands characteristic of the phenyl and benzenesulfonate rings. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is a crucial step in verifying the purity and identity of a synthesized chemical.
The molecular formula for this compound is C₁₅H₁₄O₅S. Based on this formula, the theoretical elemental composition can be calculated.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 15 | 180.15 | 58.81 |
| Hydrogen | H | 1.01 | 14 | 14.14 | 4.62 |
| Oxygen | O | 16.00 | 5 | 80.00 | 26.13 |
| Sulfur | S | 32.07 | 1 | 32.07 | 10.47 |
| Total | | | | 306.36 | 100.00 |
Experimental data from elemental analysis of a pure sample of this compound would be expected to closely match these theoretical percentages, providing strong evidence for its successful synthesis and purification.
Computational Chemistry and Theoretical Investigations of 2 Ethoxy 6 Formylphenyl Benzenesulfonate
Molecular Modeling and Simulation Studies:
Theoretical Prediction of Molecular Interactions:Understanding how 2-Ethoxy-6-formylphenyl benzenesulfonate (B1194179) might interact with other molecules is crucial for predicting its behavior in various chemical environments. Theoretical studies on its potential intermolecular forces, such as hydrogen bonding or van der Waals interactions, are currently unavailable.
Due to the lack of specific research, any attempt to generate an article based on the provided outline would be speculative and would not meet the required standards of scientific accuracy and factual reporting. Further computational research is necessary to elucidate the detailed chemical and physical properties of 2-Ethoxy-6-formylphenyl benzenesulfonate.
Mechanistic Pathways and Reaction Kinetics Studies
Computational studies are instrumental in elucidating the complex mechanisms of chemical reactions. For the synthesis of this compound, typically formed by the reaction between a substituted phenol (B47542) and a benzenesulfonyl derivative, density functional theory (DFT) is a common method to map out the potential energy surface of the reaction.
The synthesis of sulfonate esters can proceed through various mechanistic routes. Theoretical studies on analogous reactions, such as the esterification of benzenesulfonic acid with methanol, have been performed to understand these pathways. rsc.org These computational models investigate different potential mechanisms, including SN1 and SN2 pathways, as well as addition-elimination (Ad-E) mechanisms involving pentacoordinate sulfur intermediates. rsc.org
For the formation of this compound, computational exploration would involve modeling the reactants (e.g., 2-ethoxy-6-formylphenol and benzenesulfonyl chloride) and locating the transition state (TS) structures for each proposed step. Calculations often show that pathways involving pentacoordinate sulfur intermediates have prohibitively high activation barriers, effectively ruling them out. rsc.org Instead, an SN2-type mechanism is often found to be more favorable. The geometry of the transition state, including critical bond lengths and angles, is determined to understand the electronic and steric factors governing the reaction.
By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides quantitative data on the thermodynamics and kinetics of the synthesis. The activation energy (Ea), derived from the energy difference between the reactants and the highest-energy transition state, is a key parameter for predicting the reaction rate.
Computational studies on similar sulfonate esterifications have shown that SN1 pathways can have low activation barriers, while SN2 pathways exhibit moderate barriers. rsc.org A hypothetical reaction energy profile for the synthesis of this compound via an SN2 pathway is outlined in the table below. These values are illustrative and would be determined with a specific level of theory, such as B3LYP with an appropriate basis set (e.g., aug-cc-pVTZ). rsc.org
Table 1: Illustrative Reaction Energy Profile for an SN2 Synthesis Pathway All energy values are hypothetical and relative to the reactants.
| Species | Description | Relative Energy (kJ/mol) |
| Reactants | Isolated reactant molecules | 0.0 |
| Reactant Complex | Pre-reaction hydrogen-bonded complex | -15.2 |
| Transition State (TS) | Highest energy point on the reaction path | +85.4 |
| Product Complex | Post-reaction complex of products | -40.8 |
| Products | Isolated product molecules | -25.5 |
Prediction of Spectroscopic Data through Computational Methods
Computational methods are highly effective in predicting spectroscopic data, which serves as a crucial tool for structural verification. By simulating spectra for a proposed structure, a direct comparison with experimental results can confirm its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the 1H and 13C chemical shifts of this compound. The standard workflow involves:
A conformational search to identify the lowest energy conformers of the molecule.
Geometry optimization of each conformer using a reliable DFT functional and basis set, such as B3LYP-D3/6-31G(d). github.io
Calculation of NMR shielding tensors for each optimized conformer, often using functionals specifically parameterized for NMR, such as WP04, with a larger basis set like 6-311++G(2d,p) and including solvent effects via a model like the Polarizable Continuum Model (PCM). github.io
Averaging the chemical shifts based on the Boltzmann population of the conformers and referencing them against a standard (e.g., Tetramethylsilane).
A comparison of these simulated shifts with experimental data provides strong evidence for the assigned structure. The mean absolute error between predicted and experimental 1H shifts can be as low as 0.08 ppm with optimal methods. github.io
Table 2: Hypothetical Simulated vs. Experimental 1H NMR Chemical Shifts (ppm)
| Proton Environment | Simulated δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |
| Aldehyde (-CHO) | 10.25 | 10.21 | +0.04 |
| Aromatic (H ortho to -O) | 7.85 | 7.88 | -0.03 |
| Aromatic (H para to -O) | 7.60 | 7.62 | -0.02 |
| Methylene (-OCH2CH3) | 4.15 | 4.12 | +0.03 |
| Methyl (-OCH2CH3) | 1.40 | 1.43 | -0.03 |
Infrared (IR) spectroscopy identifies functional groups within a molecule based on their vibrational frequencies. Computational chemistry can calculate the harmonic vibrational frequencies of this compound, which correspond to the fundamental modes of vibration. These calculations are typically performed using DFT methods, such as B3LYP, following a geometry optimization. nih.gov
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental spectra. nih.gov These theoretical calculations allow for the unambiguous assignment of observed IR bands to specific molecular motions (e.g., stretching, bending).
For this compound, key vibrational modes would include the S=O asymmetric and symmetric stretches, the C=O stretch of the aldehyde, C-O stretches, and various vibrations of the aromatic rings. blogspot.comvscht.cz
Table 3: Calculated Vibrational Frequencies and Assignments for Key Functional Groups
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm-1) | Expected Experimental Range (cm-1) |
| Asymmetric S=O Stretch | Sulfonate Ester (R-SO2-OR') | 1365 | 1350-1370 blogspot.com |
| Symmetric S=O Stretch | Sulfonate Ester (R-SO2-OR') | 1180 | 1170-1185 blogspot.com |
| C=O Stretch | Aldehyde (-CHO) | 1710 | 1690-1740 vscht.cz |
| Aromatic C=C Stretch | Phenyl Rings | 1595, 1480 | 1400-1600 orgchemboulder.com |
| S-O-C Stretch | Sulfonate Ester | 985 | 750-1000 blogspot.com |
| Aromatic C-H Stretch | Phenyl Rings | 3070 | 3000-3100 vscht.czorgchemboulder.com |
Advanced Applications in Chemical Synthesis and Materials Science
Utility as a Versatile Synthetic Intermediate
The inherent reactivity of the aldehyde and the potential of the benzenesulfonate (B1194179) as a leaving group make 2-Ethoxy-6-formylphenyl benzenesulfonate a powerful intermediate for the synthesis of a variety of organic molecules.
Strategic Building Block for Diverse Organic Scaffolds
The true synthetic power of this compound lies in its capacity to serve as a linchpin for the assembly of diverse and complex organic scaffolds. The aldehyde group provides a reactive handle for a multitude of classic and contemporary organic reactions, while the benzenesulfonate moiety serves as a robust leaving group, particularly in transition metal-catalyzed cross-coupling reactions.
Aryl sulfonates, such as the benzenesulfonate portion of the title compound, are recognized as effective activating groups in a variety of coupling reactions. rsc.orgrsc.org For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl sulfonates have been successfully employed as substrates in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.orgrsc.org The electron-withdrawing nature of the sulfonate group facilitates oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. researchgate.net The presence of the ortho-ethoxy and ortho-formyl groups can influence the electronic and steric environment of the reaction center, potentially modulating the reactivity and selectivity of these coupling processes.
The aldehyde functionality can be readily transformed into a wide array of other functional groups or used to construct heterocyclic systems. For example, condensation reactions with amines can yield Schiff bases, which are themselves versatile intermediates for the synthesis of various heterocyclic compounds. researchgate.netnorthwestern.edu Furthermore, the aldehyde can participate in reactions such as Wittig olefination, Henry reactions, and various cyclization cascades to build molecular complexity. researchgate.netnih.govacs.orgresearchgate.net The combination of a reactive aldehyde and a coupling-ready benzenesulfonate group on the same molecule allows for sequential or one-pot multi-component reactions, providing rapid access to highly functionalized and diverse molecular frameworks.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Benzenesulfonate | Suzuki Coupling | Biaryl compounds |
| Benzenesulfonate | Sonogashira Coupling | Aryl-alkyne derivatives |
| Benzenesulfonate | Buchwald-Hartwig Amination | Aryl amines/anilines |
| Formyl Group | Schiff Base Formation | Imines, heterocycles |
| Formyl Group | Wittig Reaction | Alkenes |
| Formyl Group | Henry Reaction | β-Nitroalcohols |
| Formyl Group | Reductive Amination | Secondary/tertiary amines |
Intermediate in the Synthesis of Complex Natural Product Analogs
The structural motif of a 2,6-disubstituted phenyl ring is a recurring feature in a number of biologically active natural products and their analogs. The ability to selectively functionalize both the C1 and C2 positions of the benzene (B151609) ring makes this compound an attractive starting material for the synthesis of such complex molecules.
While direct examples of the use of this compound in the total synthesis of natural products are not prominently reported, the strategic utility of its core structure is evident. For instance, the synthesis of 1-(2,6-dihydroxyphenyl) butan-1-one, a natural product with broad-spectrum antimicrobial activity, commences with 2,6-dihydroxybenzaldehyde, which is methylated to 2-hydroxy-6-methoxybenzaldehyde. nih.gov This intermediate, which shares the ortho-alkoxy benzaldehyde (B42025) core with the title compound, undergoes further transformations to yield the final product. nih.gov This highlights the value of the 2-alkoxy-6-formylphenyl unit as a precursor to natural product skeletons.
The benzenesulfonate group offers a handle for introducing key fragments through cross-coupling, a common strategy in the late-stage functionalization of complex intermediates in natural product synthesis. The synthesis of various bioactive compounds often relies on the construction of key carbon-carbon or carbon-heteroatom bonds, for which aryl sulfonates are suitable electrophiles. nih.gov The aldehyde can then be elaborated to form other parts of the natural product scaffold, potentially through cascade reactions that build multiple rings in a single step. rsc.org
Contributions to Catalysis and Green Chemistry Initiatives
The unique substitution pattern of this compound also suggests potential applications in the development of more sustainable and efficient chemical processes.
Potential Role in Micellar Catalysis Systems or Aqueous Media Reactions
Micellar catalysis has emerged as a powerful green chemistry tool, enabling a wide range of organic transformations to be conducted in water, thus reducing the reliance on volatile and often toxic organic solvents. rsc.orgacs.orgnih.govacs.org Micelles, formed by the self-assembly of surfactants in water, act as nanoreactors that can solubilize non-polar reactants and catalysts, thereby accelerating reaction rates. acs.orgmdpi.comresearchgate.net
Aryl sulfonates have been shown to participate in cross-coupling reactions under micellar conditions. acs.org The amphiphilic nature of some alkylaryl sulfonate surfactants allows them to form micelles that can facilitate these reactions. mdpi.com While the title compound itself is not a surfactant, its aryl sulfonate moiety makes it a suitable substrate for such reactions. The presence of the polar ethoxy and formyl groups could influence its partitioning between the aqueous phase and the hydrophobic core of the micelles, potentially impacting reaction kinetics and selectivity. The ability to perform cross-coupling reactions with substrates like this compound in water would represent a significant step towards more environmentally friendly synthetic routes. researchgate.netresearchgate.net
Facilitating Eco-Friendly Synthetic Transformations
The use of aryl sulfonates as leaving groups in catalysis is in itself a step towards greener chemistry, as they are often more stable and less toxic than the corresponding aryl halides. The development of reusable heterogeneous catalysts for the cross-coupling of aryl sulfonates further enhances the sustainability of these processes. rsc.org For example, a palladium catalyst supported on natural wool fiber has been shown to be effective for the coupling of pyrimidin-2-yl sulfonates with various partners and can be reused multiple times with minimal loss of activity. rsc.org Applying such catalytic systems to the reactions of this compound could lead to highly efficient and environmentally benign methods for the synthesis of its derivatives.
Furthermore, the aldehyde group can be a target for catalyst-free transformations. For instance, a catalyst-free photodecarbonylation of ortho-amino benzaldehydes has been reported, driven by visible light. rsc.org While the title compound possesses an ethoxy group instead of an amino group, this research opens up the possibility of developing similar catalyst-free methods for the decarbonylation or other transformations of the formyl group in this compound, further contributing to green chemistry principles.
Development of Functional Materials Based on Its Structural Motifs
The presence of a reactive aldehyde group and an aromatic core suggests that this compound could be a valuable monomer or precursor for the synthesis of functional polymers and materials.
Substituted benzaldehydes are known to be incorporated into various polymer architectures. researchgate.netnih.govresearchgate.netscielo.br For example, hydroxyl-functionalized microporous polymers have been synthesized via acid-catalyzed Friedel-Crafts polycondensation with tunable benzaldehyde groups, with applications in gas separation membranes. nih.gov Copolymers of phthalaldehyde and substituted benzaldehydes have also been developed, yielding functionalizable and metastable polymers that can rapidly depolymerize under specific triggers. researchgate.netacs.org The 2-ethoxy-6-formylphenyl moiety could be incorporated into such polymer backbones, with the ethoxy group influencing the polymer's physical properties and the benzenesulfonate group offering a site for post-polymerization modification via cross-coupling reactions. This would allow for the creation of highly functionalized and potentially "smart" materials with tailored properties.
The aldehyde group can also be used to graft the molecule onto existing polymer backbones or surfaces. For instance, benzaldehyde-pyrazoline hybrids have been developed for the functionalization of polymers with fluorescent pendant moieties through the formation of azomethine linkages. scielo.br Similarly, this compound could be attached to amino-functionalized polymers, with the potential for the resulting material to exhibit interesting optical or electronic properties, which could be further tuned by subsequent reactions at the benzenesulfonate position.
Integration into Covalent Organic Frameworks (COFs) via Aldehyde Linkages
Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures, often synthesized through the reaction of monomers with specific functional groups. rhhz.netnih.govmdpi.comsapub.org Aldehyde-functionalized molecules are commonly employed as building blocks, or "linkers," in the synthesis of COFs, typically through the formation of imine or other covalent bonds. rhhz.net
While the aldehyde group on this compound makes it a plausible candidate for inclusion in COF synthesis, there is currently no scientific literature demonstrating its successful integration into a COF structure. The potential for this compound to act as a linker in the formation of new COF materials with specific topologies or properties remains an open area for future investigation.
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, a field that explores the intricate dance of non-covalent interactions to form organized structures. rsc.org Self-assembly is a key principle in this domain, where molecules spontaneously arrange themselves into well-defined, stable superstructures.
The benzenesulfonate group, in conjunction with the ethoxy and formyl substituents on the phenyl ring of this compound, could theoretically participate in various non-covalent interactions, such as hydrogen bonding, pi-stacking, and electrostatic interactions, which are the driving forces behind self-assembly. These interactions could potentially guide the formation of novel supramolecular architectures.
However, a thorough review of the available literature indicates that the role of this compound in supramolecular chemistry and self-assembly has not been a subject of published research. The exploration of its capacity to form gels, liquid crystals, or other complex, self-assembled systems is a field ripe for discovery.
Future Research Directions and Emerging Challenges
Discovery of Novel Reactivity and Unexplored Transformation Pathways
The inherent reactivity of the aldehyde and the benzenesulfonate (B1194179) ester groups in 2-Ethoxy-6-formylphenyl benzenesulfonate opens up numerous avenues for discovering novel chemical reactions. The aldehyde group is a versatile handle for a variety of transformations, including but not limited to, oxidation, reduction, and a wide array of carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions.
The benzenesulfonate group, being an excellent leaving group, can participate in nucleophilic aromatic substitution reactions, although the electron-donating nature of the ethoxy group might modulate this reactivity. The interplay between the ortho-positioned formyl and ethoxy groups could lead to unique intramolecular cyclization reactions under specific conditions, potentially yielding novel heterocyclic scaffolds.
Future research could focus on exploring these transformations in-depth, potentially leading to the discovery of unexpected reaction pathways and the synthesis of novel molecular architectures.
Advancements in Sustainable and Atom-Economical Synthetic Methodologies
The development of green and efficient synthetic routes to This compound and its derivatives is a significant area for future research. Current plausible syntheses likely involve multi-step processes that may not be optimal in terms of atom economy and environmental impact. A potential synthetic approach could involve the ortho-formylation of 2-ethoxyphenol (B1204887) followed by the reaction with benzenesulfonyl chloride.
Future advancements could focus on developing catalytic methods, such as C-H activation/functionalization, to introduce the formyl group directly onto a pre-functionalized phenyl benzenesulfonate precursor. The use of greener solvents, renewable starting materials, and energy-efficient reaction conditions will be crucial in this endeavor.
Table 1: Comparison of Potential Synthetic Parameters (Note: The following data is illustrative and based on general principles of organic synthesis, as specific data for this compound is not widely available.)
| Parameter | Traditional Method (Hypothetical) | Future Sustainable Method (Projected) |
| Starting Materials | Petroleum-derived phenols | Bio-based phenols |
| Catalyst | Stoichiometric reagents | Recyclable metal or organocatalysts |
| Solvent | Chlorinated solvents | Water, supercritical CO2, or biomass-derived solvents |
| Number of Steps | 2-3 steps | 1-2 steps |
| Atom Economy | Moderate | High |
| Energy Input | High temperature reflux | Microwave or flow chemistry |
Application of Advanced Analytical Techniques for Deeper Characterization
A thorough understanding of the structural and electronic properties of This compound is paramount for predicting its reactivity and potential applications. While standard analytical techniques such as NMR and mass spectrometry are essential for basic characterization, advanced techniques can provide deeper insights.
Solid-state NMR could elucidate the packing and intermolecular interactions in the crystalline form. X-ray crystallography would provide definitive information on its three-dimensional structure. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be employed to study its gas-phase conformation.
Computational Design and Prediction of Novel Derivatives with Tailored Properties
Computational chemistry offers a powerful tool for designing and predicting the properties of novel derivatives of This compound . Density Functional Theory (DFT) calculations can be used to predict its geometric and electronic structure, spectroscopic properties, and reactivity.
By systematically modifying the substituents on the phenyl rings, it is possible to computationally screen for derivatives with tailored properties, such as enhanced reactivity, specific biological activity, or desirable material properties. This in-silico approach can significantly accelerate the discovery of new compounds with potential applications in various fields.
Table 2: Computationally Predicted Properties of Hypothetical Derivatives (Note: The following data is for illustrative purposes and would require specific computational studies for validation.)
| Derivative | Electronic Band Gap (eV) | Dipole Moment (Debye) | Predicted Reactivity |
| Parent Compound | 4.5 | 3.2 | Moderate |
| Nitro-substituted | 3.8 | 5.1 | Increased electrophilicity |
| Amino-substituted | 4.8 | 2.5 | Increased nucleophilicity |
Exploration of the Compound's Role in Interdisciplinary Chemical Research Fields
The multifunctional nature of This compound makes it a candidate for exploration in various interdisciplinary research areas. The aldehyde functionality allows for its conjugation to biomolecules, suggesting potential applications in bioconjugation and chemical biology.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-Ethoxy-6-formylphenyl benzenesulfonate, and how can reaction conditions be optimized?
- Methodological Answer : Begin with a substituted benzenesulfonyl chloride derivative (e.g., 2-ethoxy-6-formylbenzenesulfonyl chloride) as the starting material. React with a phenol derivative under controlled basic conditions (e.g., using trimethylamine in tetrahydrofuran (THF)) to facilitate nucleophilic substitution. Optimize yield by varying solvent polarity, temperature (e.g., 0–25°C), and stoichiometric ratios. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with gradients of ethyl acetate/hexane. For scale-up, consider recrystallization to enhance purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity profile?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., ethoxy and formyl groups) and aromatic proton environments.
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/water (45:55 v/v) and UV detection at 254 nm. Include an internal standard (e.g., methyl p-toluenesulfonate) for quantification .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) in electrospray ionization (ESI) mode validates molecular weight and fragmentation patterns .
Q. How can researchers resolve discrepancies in reported hydrolysis kinetics of benzenesulfonate esters?
- Methodological Answer : Conduct kinetic studies under varied pH and temperature conditions to isolate rate-determining steps. Use isotopic labeling (e.g., -labeled water) to track nucleophilic attack pathways. Pair experimental data with density functional theory (DFT) calculations to model transition states and assess electronic vs. steric effects. Compare results with analogous sulfonate esters (e.g., aryl benzenesulfonates) to identify substituent-specific trends .
Advanced Research Questions
Q. What computational strategies are suitable for elucidating the reaction mechanisms of this compound in esterification or hydrolysis?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to model the energy profiles of esterification or hydrolysis. Solvent effects can be incorporated using continuum models (e.g., SMD). Analyze bond orders and charge distribution in transition states to distinguish between concerted and stepwise mechanisms. Validate computational predictions with kinetic isotope effects (KIEs) and substituent Hammett plots .
Q. How does this compound participate in photochemical applications, such as photon upconversion?
- Methodological Answer : Functionalize the benzenesulfonate group with chromophores (e.g., 4-(2-phenyloxazol-5-yl) benzenesulfonate derivatives) to enable triplet-triplet annihilation (TTA)-based upconversion. Characterize photophysical properties using UV-vis absorption and fluorescence spectroscopy. Optimize energy transfer efficiency by tuning solvent polarity and chromophore concentration. For solid-state applications, embed the compound in ionic liquids or polymeric matrices to stabilize triplet states .
Q. What role does this compound play in coordination chemistry, particularly with lanthanides?
- Methodological Answer : Investigate its ability to complex europium(III) ions via sulfonate oxygen atoms. Use fluorescence spectroscopy to monitor energy transfer from the ligand’s triplet state to europium’s level. Enhance luminescence by co-doping with ancillary ligands (e.g., polyvinylpyrrolidone) to shield the metal center from solvent quenching. Confirm coordination geometry via X-ray crystallography or extended X-ray absorption fine structure (EXAFS) .
Q. How can thermogravimetric analysis (TGA) and gas chromatography (GC) be applied to study its thermal stability?
- Methodological Answer : Perform TGA under nitrogen atmosphere (heating rate: 10°C/min) to determine decomposition temperatures. Couple with GC-MS to identify volatile degradation products (e.g., benzenesulfonic acid derivatives). Correlate thermal stability with substituent electronic effects (e.g., electron-withdrawing formyl groups) using Kissinger or Ozawa kinetic models .
Data-Driven Research Design
Q. What experimental design principles mitigate challenges in interpreting conflicting mechanistic data for sulfonate ester reactions?
- Methodological Answer :
- Control Experiments : Include sterically hindered analogs (e.g., 2-substituted derivatives) to isolate electronic vs. steric contributions.
- Cross-Validation : Combine kinetic data (e.g., Arrhenius plots) with computational modeling (DFT) and spectroscopic evidence (e.g., IR for intermediate detection).
- Statistical Analysis : Apply multivariate regression to Hammett σ values and steric parameters (e.g., Taft’s ) to quantify substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
